4-Bromo-3-(1,3-oxazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-3-(1,3-oxazol-5-yl)phenol” is a chemical compound with the CAS Number: 2364585-19-1 . It has a molecular weight of 240.06 and its IUPAC name is 4-bromo-3-(oxazol-5-yl)phenol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(1,3-oxazol-5-yl)phenol” can be represented by the InChI Code: 1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H .Physical And Chemical Properties Analysis
“4-Bromo-3-(1,3-oxazol-5-yl)phenol” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Oxazole-based molecules, including derivatives like 4-Bromo-3-(1,3-oxazol-5-yl)phenol , are central scaffolds in medicinal chemistry due to their structural and chemical diversity. They enable various interactions with receptors and enzymes, showing broad biological activities. These compounds are valuable in the discovery of potential therapeutic agents .
Antibacterial and Antifungal Applications
Oxazole derivatives have been shown to possess potent antibacterial and antifungal activities. For instance, certain oxazole-containing molecules have demonstrated significant antibacterial potential against pathogens like E. coli and Xanthomonas citri, which suggests that 4-Bromo-3-(1,3-oxazol-5-yl)phenol could also be explored for similar applications .
Anticancer Research
Some oxazole derivatives have been synthesized and evaluated for their anticancer properties. The structural features of oxazoles allow for the development of new compounds with potential anticancer activities. Therefore, 4-Bromo-3-(1,3-oxazol-5-yl)phenol may also be researched for its efficacy against various cancer cells .
Synthesis of Oxazole-containing Molecules
The synthesis of oxazole-containing molecules is a significant area of research due to their medicinal value. The van Leusen oxazole synthesis is one method used to create these compounds, which could include 4-Bromo-3-(1,3-oxazol-5-yl)phenol as a valuable compound for drug discovery and synthesis .
Safety and Hazards
The safety information for “4-Bromo-3-(1,3-oxazol-5-yl)phenol” includes the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .
Future Directions
The future directions for “4-Bromo-3-(1,3-oxazol-5-yl)phenol” and other oxazole derivatives could involve the development of new eco-friendly synthetic strategies . Given the wide spectrum of biological activities exhibited by oxazole derivatives , there is potential for “4-Bromo-3-(1,3-oxazol-5-yl)phenol” to be used in the development of new drugs.
Mechanism of Action
Target of Action
Oxazole derivatives, which include this compound, are known to have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities .
properties
IUPAC Name |
4-bromo-3-(1,3-oxazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRXIYCHKWQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(1,3-oxazol-5-yl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.